molecular formula C12H13BrO2 B4107654 (1-Bromo-5,6,7,8-tetrahydronaphthalen-2-yl) acetate

(1-Bromo-5,6,7,8-tetrahydronaphthalen-2-yl) acetate

Cat. No.: B4107654
M. Wt: 269.13 g/mol
InChI Key: MHBJKAQNJHSSQT-UHFFFAOYSA-N
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Description

(1-Bromo-5,6,7,8-tetrahydronaphthalen-2-yl) acetate is an organic compound with the molecular formula C12H13BrO. It is a brominated derivative of tetrahydronaphthalene, which is a saturated form of naphthalene. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Bromo-5,6,7,8-tetrahydronaphthalen-2-yl) acetate typically involves the bromination of tetrahydronaphthalene followed by acetylation. The bromination can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

The acetylation step involves the reaction of the brominated intermediate with acetic anhydride (CH3CO)2O in the presence of a base such as pyridine (C5H5N) or triethylamine (C6H15N). The reaction is typically conducted at room temperature or slightly elevated temperatures to facilitate the formation of the acetate ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The bromination and acetylation steps are optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(1-Bromo-5,6,7,8-tetrahydronaphthalen-2-yl) acetate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), amine (NH2-), or thiol (SH-).

    Reduction Reactions: The compound can be reduced to remove the bromine atom, resulting in the formation of tetrahydronaphthalene derivatives.

    Oxidation Reactions: The acetate group can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and thiols (RSH). These reactions are typically carried out in polar solvents such as water or alcohols.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.

Major Products Formed

    Substitution Reactions: Products include hydroxylated, aminated, or thiolated derivatives of tetrahydronaphthalene.

    Reduction Reactions: Products include tetrahydronaphthalene and its derivatives.

    Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.

Scientific Research Applications

(1-Bromo-5,6,7,8-tetrahydronaphthalen-2-yl) acetate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Bromo-5,6,7,8-tetrahydronaphthalen-2-yl) acetate involves its interaction with molecular targets and pathways. The bromine atom and acetate group play key roles in its reactivity and interactions. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by nucleophiles. The acetate group can undergo hydrolysis or oxidation, leading to the formation of various derivatives.

Comparison with Similar Compounds

(1-Bromo-5,6,7,8-tetrahydronaphthalen-2-yl) acetate can be compared with other similar compounds such as:

    1-bromo-5,6,7,8-tetrahydro-2-naphthalenyl ethanol: Similar structure but with an alcohol group instead of an acetate group.

    2-bromo-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone: Similar structure but with a ketone group instead of an acetate group.

    5,6,7,8-tetrahydro-1-naphthylamine: Similar structure but with an amine group instead of an acetate group.

These compounds share structural similarities but differ in their functional groups, leading to differences in their reactivity and applications.

Properties

IUPAC Name

(1-bromo-5,6,7,8-tetrahydronaphthalen-2-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO2/c1-8(14)15-11-7-6-9-4-2-3-5-10(9)12(11)13/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHBJKAQNJHSSQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C2=C(CCCC2)C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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